molecular formula C11H14O2 B1581745 Methyl 2,4,6-trimethylbenzoate CAS No. 2282-84-0

Methyl 2,4,6-trimethylbenzoate

Cat. No. B1581745
CAS RN: 2282-84-0
M. Wt: 178.23 g/mol
InChI Key: PXLABDTXHJPRRH-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethylbenzoate is a naturally occurring compound found in many plants and fruits. It is a derivative of benzoic acid and is an important component of many essential oils. It is used as a flavoring agent and preservative in many food and beverage products. It is also used as a solvent for organic synthesis and for the production of pharmaceuticals.

Scientific Research Applications

    Organic Chemistry

    • Methyl 2,4,6-trimethylbenzoate is known to undergo an unusual hydrolysis . This process involves the hydroxide attacking the carbonyl carbon of the ester, resulting in the elimination of methoxide . This reaction mechanism is referred to as B Ac 2, indicating "bimolecular base-catalyzed yl-oxygen cleavage" . An alternative mechanism is the B Al 2 mechanism, designating "bimolecular base-catalyzed kyl-oxygen cleavage" . In this mechanism, the bond between the group and the oxygen is broken .

    Chemical Synthesis

    • Methyl 2,4,6-trimethylbenzoate can be used as an important intermediate in chemical synthesis . It is typically produced through the reaction of methyl formate with 3,5-dimethylphenol under acidic conditions .

    Chromatography

    • Methyl 2,4,6-trimethylbenzoate can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be identified and analyzed through methods such as gas chromatography .

    Analytical Research

    • Methyl 2,4,6-trimethylbenzoate can be used in analytical research . It can be characterized and studied using various analytical techniques, including mass spectrometry and electron ionization .

    Material Science

    • While specific applications of Methyl 2,4,6-trimethylbenzoate in material science are not mentioned in the search results, it’s worth noting that organic compounds like this are often used in the synthesis of various materials .

    Life Science

    • Although the search results do not provide specific applications of Methyl 2,4,6-trimethylbenzoate in life science, compounds like this can be used in various biological studies and pharmaceutical research .

    Chemical Synthesis

    • Methyl 2,4,6-trimethylbenzoate can be used as an important intermediate in chemical synthesis . It is typically produced through the reaction of methyl formate with 3,5-dimethylphenol under acidic conditions .

    Chromatography

    • Methyl 2,4,6-trimethylbenzoate can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be identified and analyzed through methods such as gas chromatography .

    Analytical Research

    • Methyl 2,4,6-trimethylbenzoate can be used in analytical research . It can be characterized and studied using various analytical techniques, including mass spectrometry and electron ionization .

    Material Science

    • While specific applications of Methyl 2,4,6-trimethylbenzoate in material science are not mentioned in the search results, it’s worth noting that organic compounds like this are often used in the synthesis of various materials .

    Life Science

    • Although the search results do not provide specific applications of Methyl 2,4,6-trimethylbenzoate in life science, compounds like this can be used in various biological studies and pharmaceutical research .

    Chemical Synthesis

    • Methyl 2,4,6-trimethylbenzoate can be used as an important intermediate in chemical synthesis . It is typically produced through the reaction of methyl formate with 3,5-dimethylphenol under acidic conditions .

    Chromatography

    • Methyl 2,4,6-trimethylbenzoate can be used in chromatography, a laboratory technique for the separation of mixtures . The compound can be identified and analyzed through methods such as gas chromatography .

    Analytical Research

    • Methyl 2,4,6-trimethylbenzoate can be used in analytical research . It can be characterized and studied using various analytical techniques, including mass spectrometry and electron ionization .

    Material Science

    • While specific applications of Methyl 2,4,6-trimethylbenzoate in material science are not mentioned in the search results, it’s worth noting that organic compounds like this are often used in the synthesis of various materials .

    Life Science

    • Although the search results do not provide specific applications of Methyl 2,4,6-trimethylbenzoate in life science, compounds like this can be used in various biological studies and pharmaceutical research .

properties

IUPAC Name

methyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLABDTXHJPRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334215
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,6-trimethylbenzoate

CAS RN

2282-84-0
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
MS Newman, HG Kuivila, AB Garrett - Journal of the American …, 1945 - ACS Publications
(4) It should be pointed out that it is conceivable for an organic compound to take up two or more protons and act like a di-(or poly), acid base, as follows: B+ nH* S04(BHn) n++«HSOr-. …
Number of citations: 37 pubs.acs.org
ML Bender, RS Dewey - Journal of the American Chemical …, 1956 - ACS Publications
Methyl 2, 4, 6-trimethylbenzoate (mesitoate) was hydrolyzed under basic conditions at 126.0±0.1 in a solvent containing 60% dioxane and 40% water containing excess H2018. The …
Number of citations: 43 pubs.acs.org
PA Alemán, C Boix, M Poliakoff - Green Chemistry, 1999 - pubs.rsc.org
We report a study of the hydrolysis and saponification of methyl benzoates, 1, in both water and slightly alkaline solution (2% KOH) at high temperature (200–300 C). In this green, …
Number of citations: 47 pubs.rsc.org
EA Fehnel - Journal of the American Chemical Society, 1950 - ACS Publications
Experimental Reaction of Decalin and Ethylene.—To a three-necked flask fitted with a sealed stirrer, condenser and an inlet tube which reached almost to the bottom of the flask was …
Number of citations: 4 pubs.acs.org
LRC Barclay, ND Hall, GA Cooke - Canadian Journal of …, 1962 - cdnsciencepub.com
Kinetic and isotopic exchange data employing H 2 O 18 are presented to establish the bimolecular alkaline hydrolysis with alkyol–oxygen fission (B AL 2) for the highly hindered ester …
Number of citations: 22 cdnsciencepub.com
H Hart, JF Janssen - The Journal of Organic Chemistry, 1970 - ACS Publications
Trichloromethylation of 2-Xl, 3, 5-trimethylbenzenes by CCI4-AICI3, followed by methanolysis, affords sub-stituted methyl benzoates in> 90% yields. When X= H, no alkyl rearrangement …
Number of citations: 11 pubs.acs.org
SG Cohen, A Schneider - Journal of the American Chemical …, 1941 - ACS Publications
A chronometric method is described for the measurement of the catecholase activity of tyro-sinase using catechol as a substrate in the presence of ascorbic acid. 2. The enzyme activity …
Number of citations: 55 pubs.acs.org
V Schomaker, R Spurr - Journal of the American Chemical Society, 1942 - ACS Publications
Raman frequencies, estimated intensities and depolarization factors are reported for acetophe-none, mesitylaldehyde, acetylmesitylene, methyl 2, 4, 6-trimethylbenzoate and 2, 4, 6-…
Number of citations: 38 pubs.acs.org
GJ Harvey, VR Stimson - Australian Journal of Chemistry, 1962 - CSIRO Publishing
The rates and Arrhenius parameters for the acid-catalysed hydrolyses of tertiary amyl 2,4,6-trimethylbenzoate and benzoate and α-methylallyl 2,4,6-trimethylbenzoate, benzoate, and …
Number of citations: 1 www.publish.csiro.au
VT Tran, TM Le, PV Vu, HM Nguyen… - The Scientific World …, 2022 - hindawi.com
Depolymerization of lignin is an important step to obtain a lignin monomer for the synthesis of functional chemicals. In the context of more lignin produced from biomass and pulp industry…
Number of citations: 3 www.hindawi.com

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